



## Application Notes and Protocols for SDZ 220-581 Administration

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Compound of Interest

Compound Name: SDZ 220-581 Ammonium salt

Cat. No.: B1139373

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## Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi value of 7.7.[1][2][3] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation.[1] This mechanism of action underlies its observed anticonvulsant, neuroprotective, and sensorimotor gating modulating effects in various preclinical models.[1][4] While extensive data exists for acute and short-term administration of SDZ 220-581 in rodents, established protocols for long-term administration are not readily available in the reviewed literature.

These application notes provide a summary of the known administration protocols and experimental data for SDZ 220-581. The information is intended to guide researchers in designing studies involving this compound.

## **Data Presentation**

Table 1: In Vivo Efficacy of SDZ 220-581 in Rodent Models



Model	Species	Dose Range	Administratio n Route	Observed Effects	Reference
Maximal Electroshock Seizures (MES)	Mouse	3.2-32 mg/kg	Oral	Dose- dependent protection against seizures. Full protection at 10 mg/kg with a rapid onset (<1 hr) and long duration of action (>24 hr).	[2][4][5]
Maximal Electroshock Seizures (MES)	Rat	10 mg/kg	Oral	Full protection against seizures.	[4]
Prepulse Inhibition (PPI) Disruption	Rat	2.5 mg/kg	Subcutaneou s (s.c.)	Robust reduction in PPI.	[6]
Quinolinic Acid-Induced Neurotoxicity	Rat	3-15 mg/kg	Intraperitonea I (i.p.)	Reduction in the extent of striatal lesions.	[4]
Quinolinic Acid-Induced Neurotoxicity	Rat	10-50 mg/kg	Oral	Reduction in the extent of striatal lesions.	[4]
Focal Cerebral Ischemia (MCAO)	Rat	≥ 2 x 10 mg/kg	Oral	20-30% protection.	[4]



Neuropathic Pain	Rat	Low oral doses	Oral	Analgesic activity.	[4][7]
Mechanical Inflammatory Hyperalgesia	Rat	Higher oral doses	Oral	Analgesic activity.	[4][7]
Increased Firing of VTA Dopamine Neurons	Rat	10 mg/kg	Intravenous (i.v.)	Increased firing rate and burst firing.	[8]

**Table 2: Administration and Formulation Details** 

Parameter	Details	Reference
Administration Routes	Oral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.)	[2][4][6][7][8]
Solubility	Soluble in DMSO (up to 8.57 mg/mL)	[1]
Vehicle for Oral Administration	Not explicitly stated in all studies, but saline is a common vehicle for in vivo rodent studies.	[2]
Vehicle for Injection	Saline is commonly used for subcutaneous and intraperitoneal injections.	[6]

# Experimental Protocols Maximal Electroshock Seizure (MES) Model in Mice

Objective: To assess the anticonvulsant activity of SDZ 220-581.

Materials:



- Male OF-1 mice (18-26 g)[2][5]
- SDZ 220-581
- Vehicle (e.g., saline)
- Oral gavage needles
- Electroshock device with corneal electrodes

#### Procedure:

- Fast the mice overnight with free access to water.
- Prepare a solution of SDZ 220-581 in the chosen vehicle at the desired concentrations (e.g., 3.2, 10, 32 mg/kg).[2][5]
- Administer SDZ 220-581 or vehicle to the mice via oral gavage.
- At a predetermined time post-administration (e.g., 1 hour to assess onset, or at various time points up to 24 hours to assess duration), apply a maximal electroshock stimulus (e.g., 50 Hz, 0.2 sec duration) via corneal electrodes.[4][9][10]
- Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
- The endpoint is typically the percentage of animals in each group protected from the tonic hindlimb extension.

## **Prepulse Inhibition (PPI) in Rats**

Objective: To evaluate the effect of SDZ 220-581 on sensorimotor gating.

#### Materials:

- Male Sprague-Dawley rats[8]
- SDZ 220-581
- Vehicle (e.g., saline)



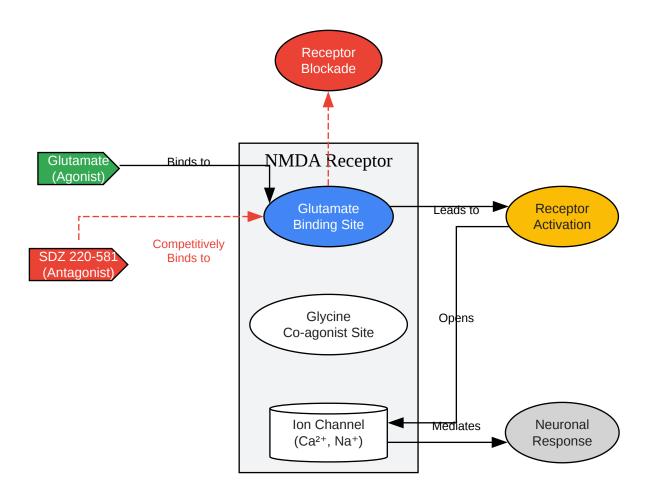
- Subcutaneous injection supplies
- Acoustic startle response system

#### Procedure:

- Acclimatize the rats to the testing environment.
- Prepare a solution of SDZ 220-581 in saline.
- Administer SDZ 220-581 (e.g., 2.5 mg/kg) or saline via subcutaneous injection 30 minutes before the test.[6]
- Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise.[11]
- The test session consists of a series of trials, including:
  - Pulse-alone trials (e.g., 120 dB acoustic stimulus).
  - Prepulse-pulse trials (e.g., a weaker acoustic prepulse followed by the 120 dB pulse).
  - No-stimulus trials (background noise only).
- Measure the startle response (whole-body flinch) in each trial.
- Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

## **Mandatory Visualization**

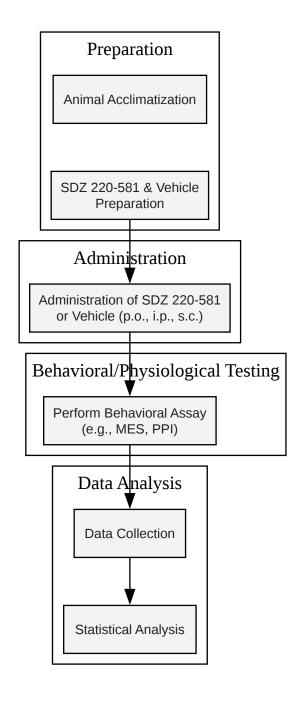




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Caption: Mechanism of action of SDZ 220-581 at the NMDA receptor.





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